Chemical properties of 1-(3-Fluorophenyl)-1H-pyrrole-2,5-dione
Chemical properties of 1-(3-Fluorophenyl)-1H-pyrrole-2,5-dione
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1-(3-Fluorophenyl)-1H-pyrrole-2,5-dione
Introduction
1-(3-Fluorophenyl)-1H-pyrrole-2,5-dione, also known as N-(3-Fluorophenyl)maleimide, is a highly functionalized aromatic heterocyclic compound. It belongs to the N-substituted maleimide class, which is a cornerstone of modern bioconjugation chemistry and drug development.[1][2] The molecule integrates two key structural features: the maleimide ring, an activated five-membered dicarbonyl system, and a 3-fluorophenyl substituent. This combination imparts a unique profile of reactivity and physicochemical properties, making it an invaluable tool for researchers.
The maleimide moiety serves as a highly efficient Michael acceptor, renowned for its rapid and highly chemoselective reaction with thiols, particularly the sulfhydryl groups of cysteine residues in proteins.[3][4] The fluorine atom on the phenyl ring modulates the electronic properties, solubility, and metabolic stability of the molecule, which are critical considerations in the design of therapeutic agents and molecular probes. This guide provides a comprehensive analysis of the chemical properties, synthesis, reactivity, and applications of 1-(3-Fluorophenyl)-1H-pyrrole-2,5-dione, offering field-proven insights for professionals in chemical biology and drug discovery.
Molecular Structure and Physicochemical Properties
The foundational characteristics of a compound dictate its behavior in both chemical and biological systems. The properties of 1-(3-Fluorophenyl)-1H-pyrrole-2,5-dione are summarized below. The presence of the electronegative fluorine atom can influence the electronic distribution within the aromatic ring and, by extension, the reactivity of the maleimide system.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | 1-(3-fluorophenyl)-1H-pyrrole-2,5-dione |
| Synonyms | N-(3-Fluorophenyl)maleimide |
| CAS Number | 3122-93-2 |
| Molecular Formula | C₁₀H₆FNO₂ |
| Molecular Weight | 191.16 g/mol |
| SMILES | O=C1C=CC(=O)N1C2=CC(=CC=C2)F |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| XLogP3 | 1.5 | PubChem[5] |
| Hydrogen Bond Donors | 0 | PubChem[5] |
| Hydrogen Bond Acceptors | 3 | PubChem[5] |
| Rotatable Bond Count | 1 | PubChem[5] |
| Topological Polar Surface Area | 37.4 Ų | PubChem[5] |
Spectroscopic and Analytical Profile
Characterization via spectroscopic methods is essential for verifying the structure and purity of the synthesized compound. The expected spectral data for 1-(3-Fluorophenyl)-1H-pyrrole-2,5-dione are detailed below.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to be clean and highly informative. The two equivalent olefinic protons of the maleimide ring should appear as a sharp singlet, typically around δ 6.7-7.0 ppm. The aromatic protons of the 3-fluorophenyl group will present as a more complex set of multiplets between δ 7.0-7.6 ppm due to proton-proton and proton-fluorine coupling.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbonyl carbons of the imide will appear downfield (δ ~170 ppm). The olefinic carbons will be observed around δ 134 ppm. The carbons of the fluorophenyl ring will show characteristic signals, with the carbon directly bonded to fluorine exhibiting a large one-bond C-F coupling constant.
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FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides confirmation of key functional groups. Characteristic absorption bands include strong C=O stretching for the imide group (around 1700-1780 cm⁻¹), C=C stretching for the alkene (around 1600-1650 cm⁻¹), and C-F stretching (around 1100-1250 cm⁻¹).
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MS (Mass Spectrometry): Electrospray ionization (ESI-MS) would be expected to show a prominent peak for the molecular ion [M+H]⁺ at m/z 192.16. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
Table 3: Expected Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Wavenumber |
|---|---|---|
| ¹H NMR | Maleimide Protons (s, 2H) | δ 6.7 - 7.0 ppm |
| Aromatic Protons (m, 4H) | δ 7.0 - 7.6 ppm | |
| ¹³C NMR | Carbonyl Carbons (C=O) | δ ~170 ppm |
| Olefinic Carbons (C=C) | δ ~134 ppm | |
| FT-IR | Imide C=O Stretch | 1700 - 1780 cm⁻¹ |
| Alkene C=C Stretch | 1600 - 1650 cm⁻¹ |
| | C-F Stretch | 1100 - 1250 cm⁻¹ |
Synthesis Methodology
The synthesis of N-substituted maleimides is a robust and well-established two-step process. The causality behind this choice is efficiency and high yield. The first step forms a stable intermediate, which is then cyclized in the second step under dehydrating conditions.
Step 1: Formation of N-(3-Fluorophenyl)maleamic Acid 3-Fluoroaniline is reacted with maleic anhydride in a suitable solvent, such as glacial acetic acid or diethyl ether. This is an acylation reaction where the nucleophilic amine attacks one of the carbonyl carbons of the anhydride, leading to ring-opening and the formation of the corresponding maleamic acid intermediate.
Step 2: Cyclodehydration to form the Imide The maleamic acid intermediate is cyclized to form the final imide. This is typically achieved by heating the intermediate in the presence of a dehydrating agent, such as acetic anhydride, with a catalytic amount of a base like sodium acetate.[6] This step removes a molecule of water to form the stable five-membered imide ring.
Experimental Protocol: Synthesis of 1-(3-Fluorophenyl)-1H-pyrrole-2,5-dione
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Step 1: To a solution of maleic anhydride (1.0 eq) in glacial acetic acid, add a solution of 3-fluoroaniline (1.0 eq) in glacial acetic acid dropwise at room temperature with stirring.
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Continue stirring the reaction mixture for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, the precipitated N-(3-Fluorophenyl)maleamic acid is collected by filtration, washed with cold water, and dried under vacuum.
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Step 2: Suspend the dried maleamic acid intermediate in acetic anhydride containing a catalytic amount of sodium acetate (e.g., 0.1 eq).
-
Heat the mixture to reflux (approximately 80-100 °C) for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water to precipitate the crude product.
-
Collect the solid product by filtration, wash thoroughly with water to remove acetic acid and salts.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(3-Fluorophenyl)-1H-pyrrole-2,5-dione.
-
Validation: Confirm the structure and purity of the final product using NMR, IR, and MS analysis as described in Section 2.
Core Reactivity and Mechanistic Insights
The reactivity of 1-(3-Fluorophenyl)-1H-pyrrole-2,5-dione is dominated by the electrophilic nature of the carbon-carbon double bond within the maleimide ring. This double bond is rendered electron-deficient by the two adjacent electron-withdrawing carbonyl groups, making it a prime target for nucleophilic attack.
Thiol-Maleimide Michael Addition
The cornerstone of maleimide chemistry is its reaction with thiols, a specific type of Michael addition. This reaction is central to its use in bioconjugation for labeling proteins and peptides at cysteine residues.[4]
Mechanism: The reaction proceeds via the nucleophilic attack of a thiolate anion (RS⁻) on one of the olefinic carbons of the maleimide ring. This forms a transient carbanion intermediate, which is then protonated by the solvent (typically water or buffer) to yield a stable thiosuccinimide conjugate.[3]
Causality and Experimental Choices:
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pH Dependence: The reaction rate is highly pH-dependent. The active nucleophile is the thiolate anion, not the neutral thiol. Therefore, the reaction proceeds fastest at a pH slightly above the pKa of the thiol (~8.5 for cysteine). However, a compromise is necessary. At pH values above 7.5-8.0, a competing side reaction, the hydrolysis of the maleimide ring, becomes significant.[3] Furthermore, at higher pH, the chemoselectivity for thiols over amines (e.g., lysine residues) is reduced.[3]
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Optimal pH Range: For these reasons, most maleimide-based bioconjugation reactions are performed in buffers at a pH of 6.5-7.5. This range provides a sufficient concentration of thiolate for a rapid reaction while minimizing maleimide hydrolysis and maintaining high selectivity for cysteine residues.[3]
Stability of the Conjugate: While the resulting thioether bond is generally considered stable, the thiosuccinimide ring can undergo a retro-Michael reaction, leading to cleavage of the conjugate. This is particularly relevant in environments with high concentrations of other thiols, such as glutathione inside cells.[2] Additionally, the succinimide ring itself can be susceptible to hydrolysis, opening to form a succinamic acid derivative, which is a more stable, irreversible product.[4]
Applications in Research and Drug Development
The predictable and selective reactivity of N-substituted maleimides has made 1-(3-Fluorophenyl)-1H-pyrrole-2,5-dione and its analogs indispensable tools in several advanced scientific fields.
-
Antibody-Drug Conjugates (ADCs): Maleimides are among the most widely used linkers for attaching highly potent cytotoxic drugs to monoclonal antibodies.[2] The antibody directs the drug to a specific target (e.g., a cancer cell), and the maleimide provides the stable covalent linkage to an engineered cysteine residue on the antibody.
-
PEGylation and Polymer Conjugation: The process of attaching polyethylene glycol (PEG) chains to therapeutic proteins to improve their pharmacokinetic profile often utilizes maleimide-thiol chemistry.
-
Fluorescent and Biotin Labeling: Researchers use maleimide derivatives of fluorescent dyes or biotin to specifically label proteins at cysteine sites for use in imaging, immunoassays, and pull-down experiments.[2]
-
Development of Novel Therapeutics: The pyrrole-2,5-dione scaffold itself is recognized as a "privileged structure" in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1] Research into compounds like 1-(3-Fluorophenyl)-1H-pyrrole-2,5-dione contributes to the discovery of new therapeutic agents. For instance, various 1H-pyrrole-2,5-dione derivatives have been investigated as cholesterol absorption inhibitors.[7]
Conclusion
1-(3-Fluorophenyl)-1H-pyrrole-2,5-dione is a compound of significant utility, bridging synthetic chemistry with biology and medicine. Its chemical properties are defined by the robust reactivity of the maleimide ring, modulated by the electronic influence of the fluorophenyl group. A thorough understanding of its synthesis, spectroscopic signature, and highly specific reactivity—particularly the pH-dependent Michael addition with thiols—is critical for its effective application. For researchers and drug development professionals, this molecule represents not just a chemical reagent, but a powerful and precise tool for constructing complex biomolecular architectures and advancing the frontiers of targeted therapeutics and diagnostics.
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